molecular formula C9H21BrOSiZn B6334326 3-(t-Butyldimethylsiloxy)propylzinc bromide, 0.5 M in THF CAS No. 1012041-99-4

3-(t-Butyldimethylsiloxy)propylzinc bromide, 0.5 M in THF

Cat. No. B6334326
CAS RN: 1012041-99-4
M. Wt: 318.6 g/mol
InChI Key: DZWRRJHFFORSGD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(t-Butyldimethylsiloxy)propylzinc bromide (3-(TBDMS)PZB) is a zinc bromide compound used in a variety of scientific research applications. It is a versatile reagent for organic synthesis and is used in a wide range of organic reactions. It is a white, crystalline solid that is soluble in tetrahydrofuran (THF) and is typically used as a 0.5 M solution in THF. 3-(TBDMS)PZB is a powerful reducing agent and is used in the synthesis of various organic compounds, including alcohols, amines, and esters. It is also used in the preparation of zinc complexes for catalysis.

Scientific Research Applications

3-(TBDMS)PZB is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a reducing agent for the preparation of various organic compounds. It is also used in the preparation of zinc complexes for catalysis. Additionally, 3-(TBDMS)PZB is used in the synthesis of polymers, as a catalyst for the synthesis of polyesters, and in the preparation of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(TBDMS)PZB is dependent on the specific reaction in which it is used. Generally, it acts as a reducing agent in the synthesis of various organic compounds. It is also used as a catalyst for various reactions, such as the synthesis of polyesters. Additionally, it is used in the preparation of zinc complexes for catalysis.
Biochemical and Physiological Effects
3-(TBDMS)PZB is generally considered to be non-toxic and has no known adverse effects on humans or animals. However, it is important to note that it is highly corrosive and should be handled with care. Additionally, it should not be ingested or inhaled, and contact with skin or eyes should be avoided.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(TBDMS)PZB in laboratory experiments is its versatility. It can be used in a wide range of organic reactions and can be used as a catalyst for various reactions. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that it is highly corrosive and should be handled with care. Additionally, it should not be ingested or inhaled, and contact with skin or eyes should be avoided.

Future Directions

There are a number of potential future directions for 3-(TBDMS)PZB. It could be used to synthesize more complex organic compounds, such as polymers and pharmaceuticals. Additionally, it could be used in the preparation of more complex zinc complexes for catalysis. Additionally, it could be used to develop more efficient and cost-effective methods for the synthesis of various organic compounds. Finally, it could be used to develop more efficient and cost-effective methods for the preparation of various pharmaceuticals.

Synthesis Methods

3-(TBDMS)PZB is typically synthesized by the reaction of t-butyldimethylsilane and zinc bromide in 3-(t-Butyldimethylsiloxy)propylzinc bromide, 0.5 M in THF. This reaction is carried out at temperatures between 0 and 10°C, and the resulting product is a white, crystalline solid. The reaction is typically carried out in a sealed vessel to prevent the loss of volatile components. The reaction is generally complete within 24 hours, and the resulting product can be isolated by filtration.

properties

IUPAC Name

bromozinc(1+);tert-butyl-dimethyl-propoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21OSi.BrH.Zn/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRRJHFFORSGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrOSiZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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